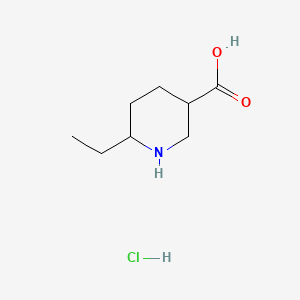
1,3-Dioxoisoindolin-2-yl 2,3,4,5,6-pentafluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl 2,3,4,5,6-pentafluorobenzoate is a compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of the pentafluorobenzoate moiety adds unique properties to the compound, making it of interest in various fields such as pharmaceuticals, organic synthesis, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2,3,4,5,6-pentafluorobenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the reaction of phthalic anhydride with glycine in the presence of acetic acid and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2,3,4,5,6-pentafluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl 2,3,4,5,6-pentafluorobenzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2,3,4,5,6-pentafluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline nucleus and have similar chemical reactivity and applications.
Phthalimide derivatives: These compounds are structurally related and have similar uses in organic synthesis and pharmaceuticals.
Uniqueness
1,3-Dioxoisoindolin-2-yl 2,3,4,5,6-pentafluorobenzoate is unique due to the presence of the pentafluorobenzoate moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or stability .
Propiedades
Fórmula molecular |
C15H4F5NO4 |
|---|---|
Peso molecular |
357.19 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C15H4F5NO4/c16-8-7(9(17)11(19)12(20)10(8)18)15(24)25-21-13(22)5-3-1-2-4-6(5)14(21)23/h1-4H |
Clave InChI |
XUOAACOWTQINJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13476927.png)


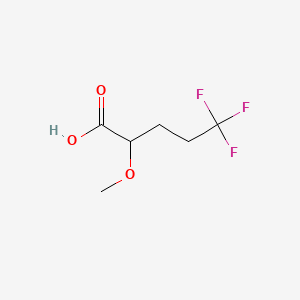
![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
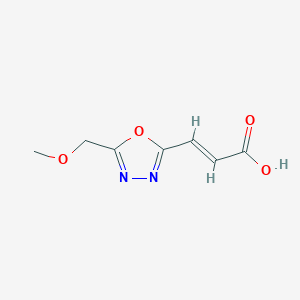
![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)
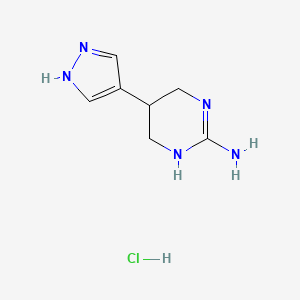

![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)
![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)
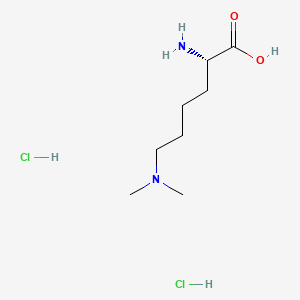
![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)
